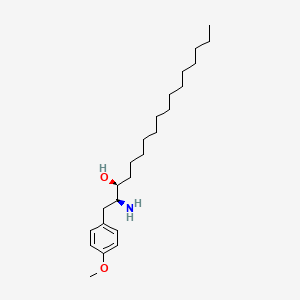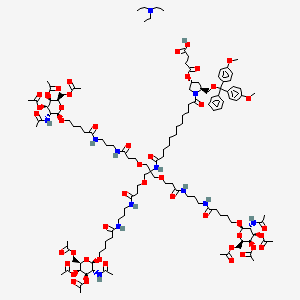
GalNac-L96
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GalNAc-L96 is a triantennary N-acetylgalactosamine (GalNAc) asialoglycoprotein receptor ligand. It has been widely used in the synthesis of small interfering RNA (siRNA)-GalNAc conjugates for RNA interference-mediated gene silencing in vitro and in vivo . This compound has shown remarkable potential in liver-targeted delivery due to its strong interactions with the asialoglycoprotein receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GalNAc-L96 involves the preparation of GalNAc conjugates using solid-phase synthesis and solution-phase conjugation. One common method includes the use of solid-phase synthesis to introduce multiple GalNAc residues either to the 5′-end or 3′-end of native or chemically modified DNA and RNA oligonucleotides . Another approach involves the solution-phase conjugation of a 5′-aminohexyl modified antisense oligonucleotide with THA-GalNAc glutarate activated as the pentafluorophenyl ester .
Industrial Production Methods
Industrial production of this compound typically involves semi-automated sample preparation and extraction methods. For instance, the use of the Pipette+ and the Otto SPEcialist for semi-automated liquid handling and solid-phase extraction has been demonstrated to improve analytical recoveries and reduce variability between users .
Chemical Reactions Analysis
Types of Reactions
GalNAc-L96 undergoes various chemical reactions, including conjugation reactions to form siRNA-GalNAc conjugates. These reactions often involve the use of phosphoramidite chemistry to couple the GalNAc moiety to the oligonucleotide .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound conjugates include phosphoramidites, pentafluorophenyl esters, and solid-phase synthesis supports . Reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the conjugation process.
Major Products Formed
The major products formed from these reactions are GalNAc-siRNA conjugates, which are used for targeted gene silencing applications .
Scientific Research Applications
GalNAc-L96 has been extensively studied for its applications in various fields:
Mechanism of Action
GalNAc-L96 exerts its effects by binding to the asialoglycoprotein receptor on hepatocytes, leading to receptor-mediated endocytosis. Once inside the cell, the siRNA is released from the endosomal depots into the cytoplasm, where it elicits its pharmacodynamic effect by inhibiting the translation of target mRNA .
Comparison with Similar Compounds
Similar Compounds
Inclisiran (ALN-PCSsc): Another GalNAc-conjugated siRNA that targets PCSK9 for the treatment of hypercholesterolemia.
GalNAc NAG37: A phase II clinical drug candidate targeting angiopoietin-like 3 (ANGPTL3).
Uniqueness
GalNAc-L96 is unique due to its triantennary structure, which provides strong interactions with the asialoglycoprotein receptor, leading to efficient liver-targeted delivery. Additionally, it has shown comparable or superior efficacy in siRNA delivery compared to other GalNAc conjugates .
Properties
Molecular Formula |
C127H194N12O45 |
|---|---|
Molecular Weight |
2608.9 g/mol |
IUPAC Name |
4-[(3R,5S)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C121H179N11O45.C6H15N/c1-76(133)128-108-114(171-85(10)142)111(168-82(7)139)95(70-164-79(4)136)175-117(108)161-61-29-26-37-98(145)122-55-32-58-125-101(148)52-64-158-73-120(74-159-65-53-102(149)126-59-33-56-123-99(146)38-27-30-62-162-118-109(129-77(2)134)115(172-86(11)143)112(169-83(8)140)96(176-118)71-165-80(5)137,75-160-66-54-103(150)127-60-34-57-124-100(147)39-28-31-63-163-119-110(130-78(3)135)116(173-87(12)144)113(170-84(9)141)97(177-119)72-166-81(6)138)131-104(151)40-24-19-17-15-16-18-20-25-41-105(152)132-68-94(174-107(155)51-50-106(153)154)67-91(132)69-167-121(88-35-22-21-23-36-88,89-42-46-92(156-13)47-43-89)90-44-48-93(157-14)49-45-90;1-4-7(5-2)6-3/h21-23,35-36,42-49,91,94-97,108-119H,15-20,24-34,37-41,50-75H2,1-14H3,(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,133)(H,129,134)(H,130,135)(H,131,151)(H,153,154);4-6H2,1-3H3/t91-,94+,95+,96+,97+,108+,109+,110+,111-,112-,113-,114+,115+,116+,117+,118+,119+;/m0./s1 |
InChI Key |
IJXFTQRCIYIYHZ-MCDRDKEWSA-N |
Isomeric SMILES |
CCN(CC)CC.CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCN(CC)CC.CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


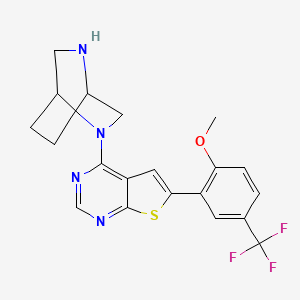

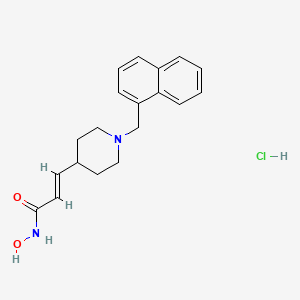



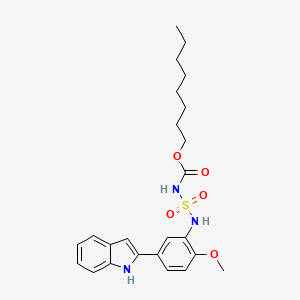
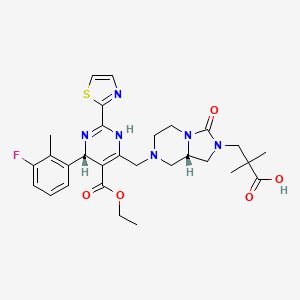
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B10857001.png)
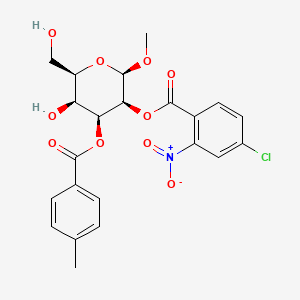
![5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B10857010.png)

